dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (DMAPT) is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound, parthenolide, which is found in feverfew plants.
Mechanism of Action
Dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts by inhibiting the activity of NF-κB, which is involved in the regulation of genes that promote cell survival, proliferation, and inflammation. This compound inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the accumulation of IκBα and the inhibition of NF-κB activity. This results in the downregulation of NF-κB target genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for metastasis.
Advantages and Limitations for Lab Experiments
One advantage of dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its specificity for NF-κB inhibition, which makes it a promising therapeutic agent for cancer and inflammatory diseases. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could enhance the efficacy of these treatments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its therapeutic potential.
Future Directions
For dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate research include the development of more efficient synthesis methods and formulations for in vivo administration. In addition, further studies are needed to determine the optimal dose and treatment schedule for this compound in different cancer types and stages. This compound could also be combined with other anti-cancer agents to enhance its efficacy and reduce toxicity. Finally, the potential of this compound as an anti-inflammatory and anti-neurodegenerative agent should be further explored.
Scientific Research Applications
Dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory and anti-neurodegenerative agent.
properties
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-27-21(25)18-11-24(23-8-14-5-15(9-23)7-16(6-14)10-23)12-19(22(26)28-2)20(18)17-3-4-29-13-17/h3-4,11-16,20H,5-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFKSKZRRFDOSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OC)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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